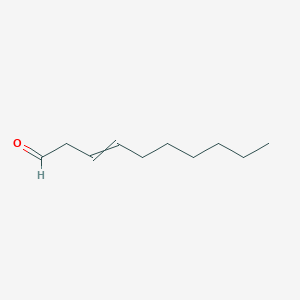![molecular formula C7H5NO B13793116 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile CAS No. 857633-15-9](/img/structure/B13793116.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]hepta-2,4-diene-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furan acts as the diene, and an appropriate nitrile-containing dienophile is used. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cycloaddition .
Industrial Production Methods: While specific industrial production methods for 7-Oxabicyclo[41This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, amines, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the bicyclic structure may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but without the nitrile group.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A similar compound with carboxylate groups instead of a nitrile group.
Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.
Properties
CAS No. |
857633-15-9 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-7H |
InChI Key |
GNFQBKOLHDJZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(O2)C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


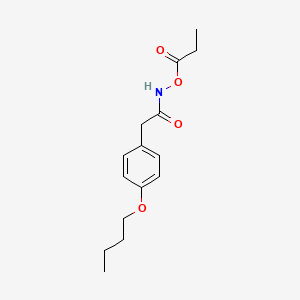
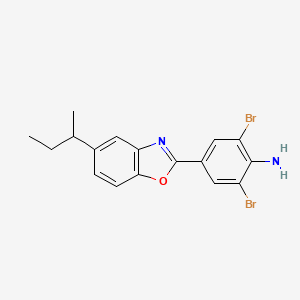
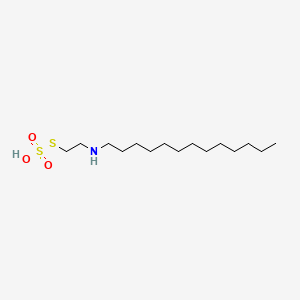
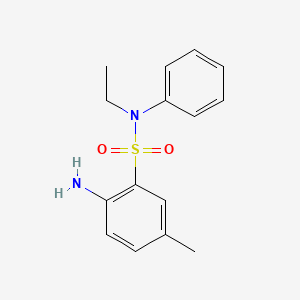

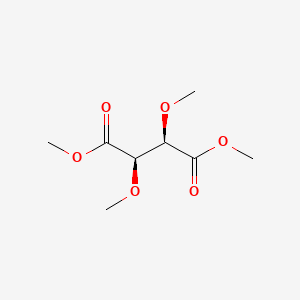
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
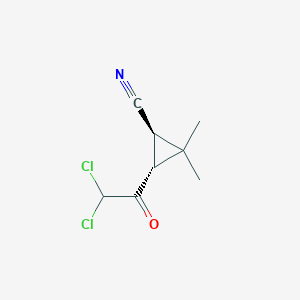
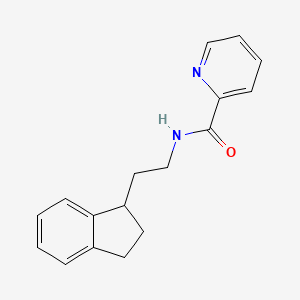
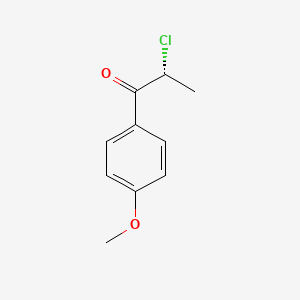
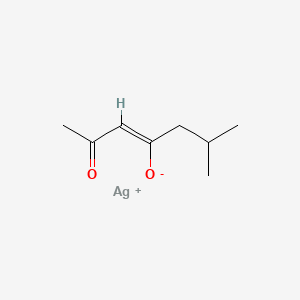
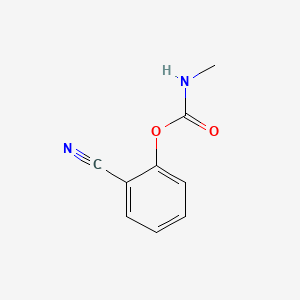
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
